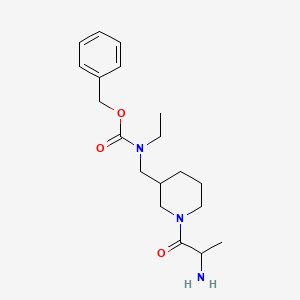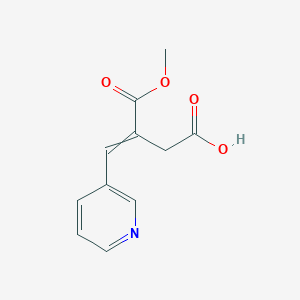
carbon monoxide;cyclopenta-1,3-diene;iron;methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” is a coordination complex that features iron as the central metal atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The unique combination of carbon monoxide, cyclopenta-1,3-diene, and iron in this compound provides it with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” typically involves the reaction of iron pentacarbonyl with cyclopenta-1,3-diene under controlled conditions. One common method is the insertion of carbon monoxide into transition metal complexes, which can be achieved through various synthetic approaches such as the Pauson-Khand reaction, retro-Diels-Alder reaction, and haloallylation of alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
“Carbon monoxide;cyclopenta-1,3-diene;iron;methanone” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different iron-containing species.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron oxides, while substitution reactions can produce a variety of iron-ligand complexes .
Scientific Research Applications
“Carbon monoxide;cyclopenta-1,3-diene;iron;methanone” has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and materials, as well as in industrial catalysis.
Mechanism of Action
The mechanism of action of “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” involves its ability to coordinate with various substrates through its iron center. The molecular targets and pathways involved include the formation of coordination bonds with other molecules, leading to changes in their chemical properties and reactivity. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “carbon monoxide;cyclopenta-1,3-diene;iron;methanone” include other iron-containing coordination complexes such as:
- Iron pentacarbonyl
- Cyclopentadienyliron dicarbonyl dimer
- Iron(III) bromide complexes
Uniqueness
What sets “this compound” apart from these similar compounds is its specific combination of ligands, which imparts unique chemical properties and reactivity. This compound’s ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes .
Properties
Molecular Formula |
C14H12Fe2O4-4 |
|---|---|
Molecular Weight |
355.93 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron;methanone |
InChI |
InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;; |
InChI Key |
CDGXWUKUOZRLTN-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)
![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)


![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)

